(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule with multiple functional groups including a phenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Antimicrobial Activities
Some novel triazole derivatives have been synthesized and shown to possess good or moderate activities against microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Receptor Antagonist Activity
Bicyclic triazolone and triazine derivatives have been prepared and tested for 5-HT2 (a subtype of serotonin receptor) and alpha 1 receptor antagonist activity. Some compounds demonstrated potent 5-HT2 antagonist activity, suggesting their usefulness in designing new antipsychotic drugs (Watanabe et al., 1992).
Fluorescent Logic Gates
Fluorescent logic gates have been developed using compounds comprising a fluorophore, a piperazine receptor, and an aryl group. These molecules can reconfigure between TRANSFER and AND logic by altering solvent polarity, indicating their potential application in probing cellular microenvironments (Gauci & Magri, 2022).
Mechanism of Action
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O2/c1-2-3-15-35-21-9-7-18(8-10-21)25(34)32-13-11-31(12-14-32)23-22-24(28-17-27-23)33(30-29-22)20-6-4-5-19(26)16-20/h4-10,16-17H,2-3,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFOOILOGYLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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